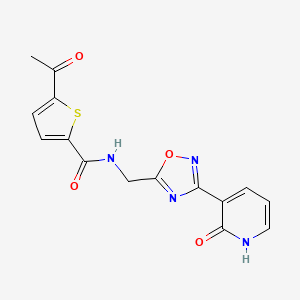

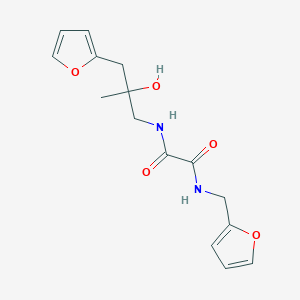

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide” is an amide derivative containing furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Aplicaciones Científicas De Investigación

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as a highly effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This approach enables the coupling of a broad spectrum of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures and catalyst loadings, highlighting its significance in creating pharmaceutically relevant building blocks (Bhunia, Kumar, & Ma, 2017).

Antidepressant and Antianxiety Properties

Research has demonstrated that certain novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which include the furan-2-yl group, exhibit significant antidepressant and antianxiety activities. These findings are based on Porsolt’s behavioral despair test and the plus maze method, suggesting potential applications in mental health treatment (Kumar et al., 2017).

Biomass Conversion to Biofuel Feedstocks

Furfural, closely related to furan compounds, has been directly converted to levulinate esters such as isopropyl levulinate and furan-2-ylmethyl-levulinate using a combined catalytic strategy. These esters are considered potential biofuel feedstocks, emphasizing the relevance of furan derivatives in sustainable energy solutions (Chen, Li, Huang, & Yuan, 2016).

Luminescent Detection of Toxic Anions

A terbium-doped yttrium-based metal-organic framework incorporating furan-2,5-dicarboxylic acid and oxalate has been synthesized for the rapid visible detection of toxic anions in aqueous media. This application demonstrates the utility of furan derivatives in environmental monitoring and safety (Singha, Majee, Hui, Mondal, & Mahata, 2019).

Characterization and Potential in Drug Delivery

Studies have characterized complexes of furosemide, a drug structurally related to furan derivatives, with cyclodextrins, highlighting the potential of furan-based compounds in enhancing drug solubility and delivery. This insight into the interaction with cyclodextrins opens avenues for the development of more efficient drug delivery systems (Spamer, Müller, Wessels, & Venter, 2002).

Mecanismo De Acción

Target of Action

Similar furan derivatives have been reported to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could potentially be the primary targets of this compound.

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, often involving the formation of reactive electrophilic species . These species can interact with biological macromolecules, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives are known to interfere with various biochemical pathways, often related to microbial growth and proliferation . The downstream effects of these interactions can include inhibition of microbial growth and potential antimicrobial activity.

Result of Action

Based on the antimicrobial activity of similar furan derivatives , it can be inferred that this compound may lead to inhibition of microbial growth and proliferation.

Propiedades

IUPAC Name |

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWETZZZQOKWAJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)

![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)

![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)